2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-chlorophenyl)acetamide
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Overview
Description
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of morpholine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-chlorophenyl)acetamide typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or through cyclization reactions involving diols and amines.
Acylation: The final step involves the acylation of the morpholine derivative with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions could target the carbonyl group in the morpholine ring, potentially leading to alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-chlorophenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, enzymes in metabolic pathways, or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-fluorophenyl)acetamide
- 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-bromophenyl)acetamide
- 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-chlorophenyl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorophenyl group may impart unique electronic and steric properties, affecting how the compound interacts with biological targets and undergoes chemical reactions.
Properties
Molecular Formula |
C19H19ClN2O3 |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C19H19ClN2O3/c20-15-6-8-16(9-7-15)21-18(23)12-17-19(24)25-11-10-22(17)13-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,21,23) |
InChI Key |
IGBCTBBKDYYNAI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C(N1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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